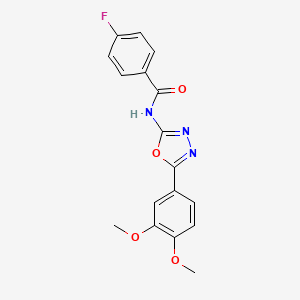

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

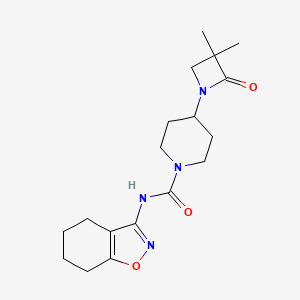

The compound "N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide" belongs to a class of organic compounds known for their complex molecular structures and potential for diverse chemical properties and reactions. Such compounds are of interest in various scientific disciplines, including supramolecular chemistry, due to their potential applications in nanotechnology, polymer processing, and biomedical fields. The self-assembly of similar compounds into nanometer-sized structures stabilized by hydrogen bonding showcases their versatility and the interest in their detailed study (Cantekin, de Greef, & Palmans, 2012).

Synthesis Analysis

The synthesis of complex compounds like the one often involves multi-step reactions, starting from simpler molecules and building up to the desired structure. Key steps might include the formation of the thiazol and chromene rings, followed by their functionalization and eventual coupling. While specific synthesis pathways for this compound are not directly available, literature on similar compounds, such as 1,4-disubstituted 1,2,3-triazoles, highlights the use of multi-component reactions, showcasing the intricacies and challenges in synthesizing such complex molecules (Kaushik et al., 2019).

Molecular Structure Analysis

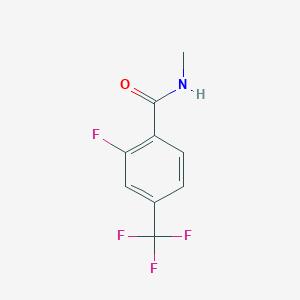

The molecular structure of "N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide" features several functional groups and rings, which contribute to its chemical behavior. The presence of a thiazol ring, a chromene moiety, and a carboxamide group suggests a molecule with a rich set of chemical and physical properties, capable of engaging in various types of interactions, such as hydrogen bonding and π-π stacking.

Chemical Reactions and Properties

Compounds with such complex structures are likely to undergo a range of chemical reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present. The electron-rich areas of the molecule, such as the ether and thiazol rings, might be susceptible to electrophilic attack, while the carboxamide group could engage in nucleophilic reactions. Studies on similar compounds, like benzimidazoles, quinoxalines, and benzo[d]diazepines, provide insights into the types of reactions that can be expected for such molecules (Ibrahim, 2011).

Applications De Recherche Scientifique

Antimicrobial Activity

- N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide and its derivatives have been synthesized and evaluated for antimicrobial activity. Some compounds showed significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).

Synthesis Methods

- Microwave-assisted synthesis methods have been employed for rapid and environmentally friendly production of similar compounds (Raval et al., 2012).

- Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, related to the compound , have been synthesized and reacted with S-methylisothiosemicarbazide hydroiodide, forming various derivatives with potential applications (Vetyugova et al., 2018).

Crystal Structure Analysis

- The crystal structures of similar compounds have been studied to understand their molecular conformations and potential applications in various fields (Reis et al., 2013).

Synthesis of Derivatives for Biological Evaluation

- Derivatives of N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide have been synthesized and evaluated for their potential biological activities, such as antioxidant and antimicrobial properties (Saeed & Ibrar, 2011).

Application in Living Cells

- Certain derivatives have been used for the detection of ions like Cr3+ in living cells, demonstrating the compound's potential in biological and chemical sensing applications (Mani et al., 2018).

Biophysical Studies

- Novel derivatives have been synthesized and their interactions with biological molecules like serum albumins have been studied, indicating the compound's potential in biophysical research and drug development (Paul et al., 2019).

Propriétés

IUPAC Name |

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4S/c1-3-27-16-10-8-14(9-11-16)19-13(2)29-22(23-19)24-20(25)17-12-15-6-4-5-7-18(15)28-21(17)26/h4-12H,3H2,1-2H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSAZQTXLECXHBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chloro-4,6-dimethylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2491499.png)

![1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2491503.png)

![4,4-diethyl-5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2491508.png)

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2491510.png)

![Tert-butyl N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]carbamate](/img/structure/B2491519.png)

![4-(4-fluorobenzyl)-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2491520.png)